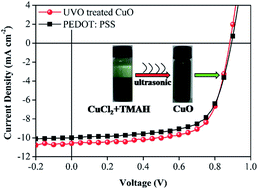Sonochemistry-synthesized CuO nanoparticles as an anode interfacial material for efficient and stable polymer solar cells†
RSC Advances Pub Date: 2015-03-24 DOI: 10.1039/C5RA00982K
Abstract
Solution-processible copper oxide (CuO) nanoparticles have been synthesized via sonochemistry. Colloidal crystalline CuO nanoparticles with diameters of 3–12 nm were obtained from the CuCl2 metal salt at low temperature under ultrasound irradiation. The solution-processible CuO nanoparticles are applied as an anode buffer layer in a PCDTBT:PC71BM bulk heterojunction solar cell to substitute the commonly used hygroscopic PEDOT:PSS. It is found that UV–ozone treatment increases the work function of the CuO buffer layer from −4.7 to −5.4 eV, facilitating the interfacial contact and hole extraction. The UVO-treated CuO-based solar cells show enhanced fill factor and photocurrent, resulting in an increased photovoltaic performance from 6.00% to 6.44% in comparison to the PEDOT:PSS-based solar cells. Moreover, the solar cells with a CuO buffer layer show better ambient stability than those with a PEDOT:PSS buffer layer. The facile preparation of solution-processed CuO and effectiveness in polymer solar cells render it a promising anode interfacial material for solution-processed flexible polymer solar cells.


Recommended Literature
- [1] Insulating 3D-printed templates are turned into metallic electrodes: application as electrodes for glycerol electrooxidation†
- [2] Back cover
- [3] Facile synthesis of organosilica-capped mesoporous silica nanocarriers with selective redox-triggered drug release properties for safe tumor chemotherapy†
- [4] In situ mechanical characterization of mouse oocytes using a cell holding device
- [5] Regulatory news
- [6] Self-assembly synthesis of Ag@PANI nanocomposites as a tandem enzyme utilizing a highly efficient label-free SERS method to detect saccharides†
- [7] Macrocyclic dinuclear silver(i) complexes based on bis(N-heterocyclic carbene) ligands: synthesis and structural studies†
- [8] peri-O→N-acyl (triazinyl) rearrangements in naphthalenes with N-acyl displacement
- [9] A highly efficient magnetically confined ion source for real time on-line monitoring of trace compounds in ambient air†
- [10] Bibliography of metals in foods and biological materials

Journal Name:RSC Advances
Research Products
-
CAS no.: 114949-22-3
-
CAS no.: 107016-79-5









